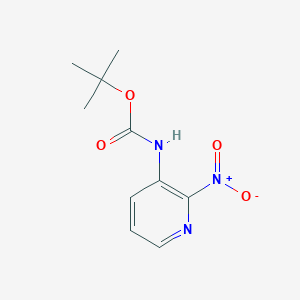
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is an organic compound that belongs to the class of halogenated benzene derivatives It features a benzene ring substituted with bromine, iodine, and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), nucleophiles (e.g., alkoxides), and catalysts (e.g., palladium for coupling reactions). Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the prop-2-yn-1-yloxy group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-4-iodobenzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
4-Bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the prop-2-yn-1-yloxy group.
Propriétés
Formule moléculaire |
C9H6BrIO |
|---|---|
Poids moléculaire |
336.95 g/mol |
Nom IUPAC |
4-bromo-1-iodo-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C9H6BrIO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 |
Clé InChI |
XMTDQBQWHUTXLP-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=CC(=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
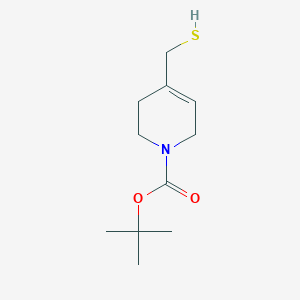
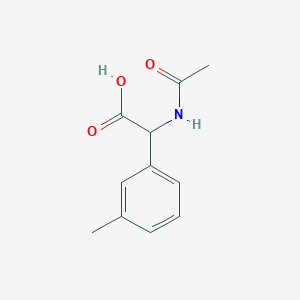
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

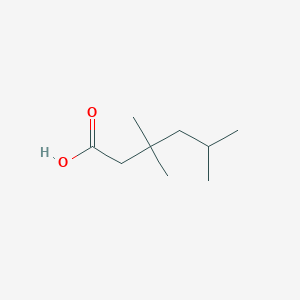
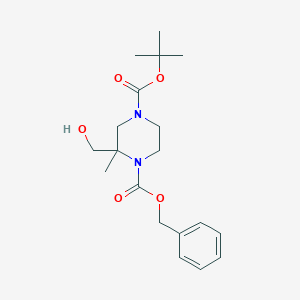
amine hydrochloride](/img/structure/B13499812.png)
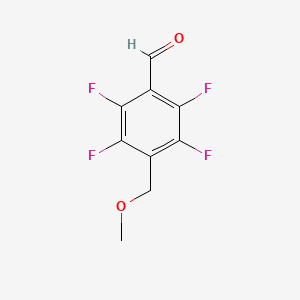
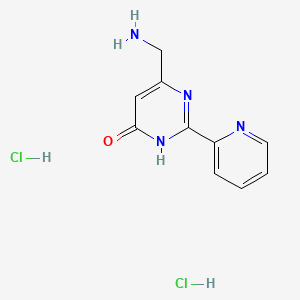
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
